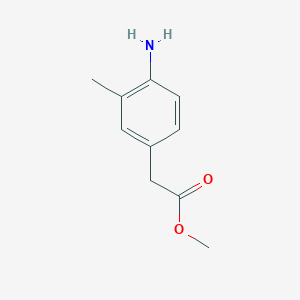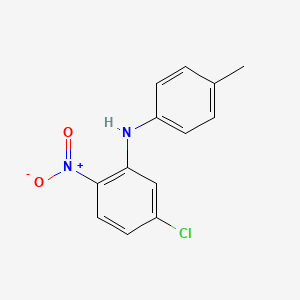
5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-2-nitro-5-chloroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group, a chloro group, and a methyl-substituted phenyl group attached to an aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-nitro-5-chloroaniline typically involves the nitration of 4-methylphenylamine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-2-nitro-5-chloroaniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain precise control over temperature, pressure, and reagent addition, thereby enhancing the efficiency and safety of the process.
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-2-nitro-5-chloroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: N-(4-Methylphenyl)-2-amino-5-chloroaniline.
Substitution: N-(4-Methylphenyl)-2-nitro-5-substituted aniline derivatives.
Oxidation: N-(4-Carboxyphenyl)-2-nitro-5-chloroaniline.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives have been explored for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-Methylphenyl)-2-nitro-5-chloroaniline and its derivatives often involves interactions with biological macromolecules, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
Similar Compounds
N-(4-Methylphenyl)-2-nitroaniline: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(4-Methylphenyl)-5-chloroaniline: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects.
N-(4-Methylphenyl)-2-chloroaniline: Lacks the nitro group, similar to the previous compound, with potential differences in reactivity and biological activity.
Uniqueness
N-(4-Methylphenyl)-2-nitro-5-chloroaniline is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological properties
属性
CAS 编号 |
32724-92-8 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
5-chloro-N-(4-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-8-10(14)4-7-13(12)16(17)18/h2-8,15H,1H3 |
InChI 键 |
WCKVMYLQVAUBIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


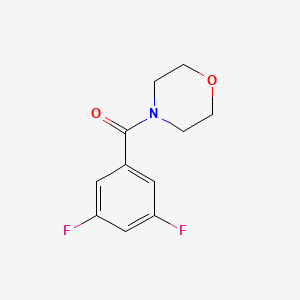
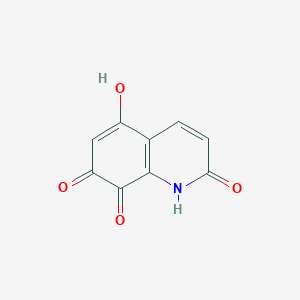


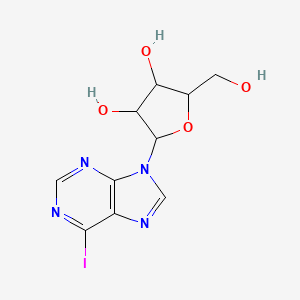

![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
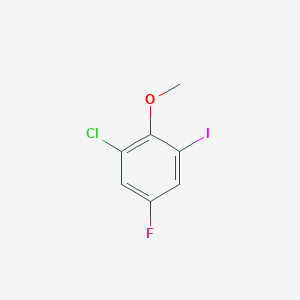

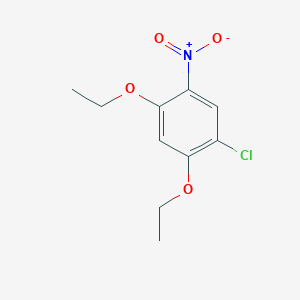
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

